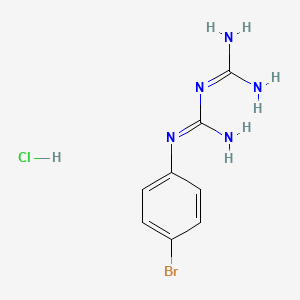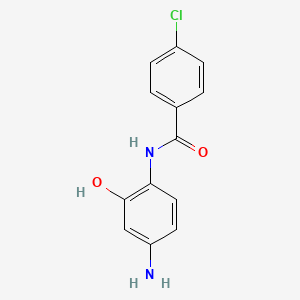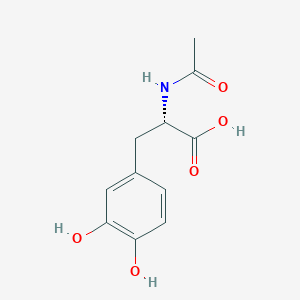
4-(Chloromethyl)-2,6-dimethylpyridine hydrochloride
Übersicht
Beschreibung
4-(Chloromethyl)-2,6-dimethylpyridine hydrochloride is a laboratory chemical . It is used as a reagent for the protection of carboxyl termini of peptides as 4-picolyl esters, providing a polar ‘handle’ which aids in the separation and purification of the peptide .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-pyridinemethanol in methanol solution with thionyl chloride .Molecular Structure Analysis
The empirical formula of this compound is C6H6ClN · HCl . It has a molecular weight of 164.03 .Chemical Reactions Analysis
This compound is a laboratory chemical and its specific chemical reactions are not mentioned in the available resources .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a melting point of 166-173 °C . It is hygroscopic, meaning it absorbs moisture from the air .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Large Scale Synthesis
Singh, Lesher, and Pennock (1990) described a method for the synthesis of 2,6-dimethyl-4-(trimethylstannyl)pyridine, starting with compounds including 4-chloro-2,6-dimethylpyridine. This process is significant for large-scale industrial applications in chemical synthesis (Baldev Singh, G. Y. Lesher, & P. Pennock, 1990).
Rearrangement Reactions
Anderson and Johnson (1966) explored the base-catalyzed reaction of derivatives of 4-chloromethyl-1,4-dihydro-2,6-dimethylpyridine, revealing complex rearrangements that are crucial in understanding the chemical behavior of related compounds (M. Anderson & A. W. Johnson, 1966).
Chemical Properties and Reactions
Chromatographic Mass Spectrometry
Karpman et al. (1980) used chromatographic mass spectrometry to study the reaction of 2,6-dimethylpyridine with phenyllithium, leading to insights into the chemical properties and potential applications in various reactions (Ya. S. Karpman, V. A. Azimov, O. Anisimova, & L. Yakhontov, 1980).
Catalytic Applications
Liu et al. (2014) demonstrated the use of a derivative of 4-(N,N-Dimethylamino)pyridine hydrochloride as a catalyst for acylation reactions, which is a crucial application in organic synthesis (Zhihui Liu, Qiaoqiao Ma, Yuxiu Liu, & Qingmin Wang, 2014).
Material Science and Industrial Chemistry
Zeolites and Catalysis
Jacobs and Heylen (1974) investigated the adsorption of 2,6-dimethylpyridine on zeolites, which plays a significant role in catalysis and material science (P. Jacobs & C. Heylen, 1974).
Ethyl 4-(Chloromethyl)-2,6-dimethylpyridine-3-carboxylate Derivatives
Dikusar et al. (2018) synthesized functional derivatives of ethyl 4-(chloromethyl)-2,6-dimethylpyridine-3-carboxylate, which are important for developing new chemical entities in organic and pharmaceutical chemistry (E. Dikusar, S. K. Petkevich, A. Kletskov, T. D. Zvereva, N. Zhukovskaya, R. A. Gadzhily, A. G. Aliev, G. M. Mamedova, S. Nagieva, & V. Potkin, 2018).
Safety and Hazards
This chemical is considered hazardous. It causes severe skin burns and eye damage . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection . In case of contact with skin or eyes, immediate medical attention is required .
Eigenschaften
IUPAC Name |
4-(chloromethyl)-2,6-dimethylpyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN.ClH/c1-6-3-8(5-9)4-7(2)10-6;/h3-4H,5H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUGKCDNYQMSHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)CCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20629510 | |
| Record name | 4-(Chloromethyl)-2,6-dimethylpyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
198973-09-0 | |
| Record name | 4-(Chloromethyl)-2,6-dimethylpyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(R)-5-((1-(4,4-Difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoyl)-4-hydroxypiperidin-4-yl)methyl)-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3049163.png)







![2-[(2,4-Dinitrophenoxy)methyl]oxirane](/img/structure/B3049175.png)
![4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridine-2-carboxylic acid dihydrochloride](/img/structure/B3049177.png)

